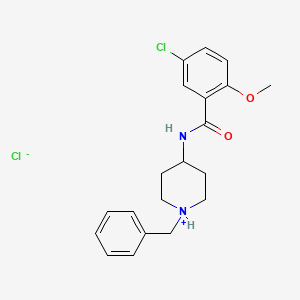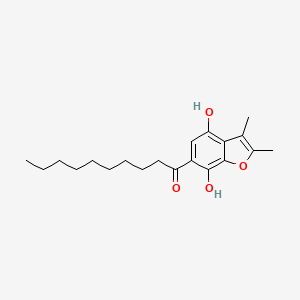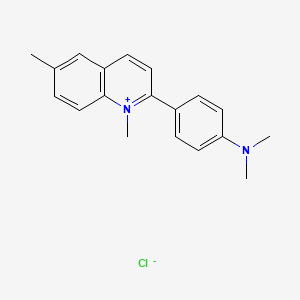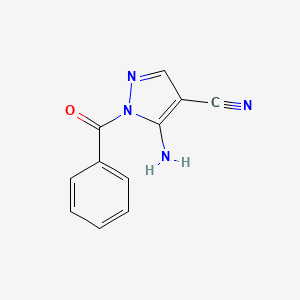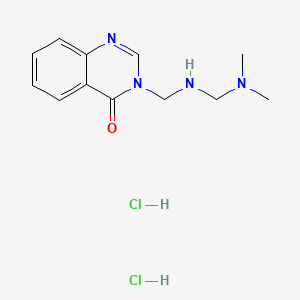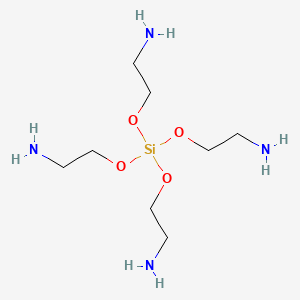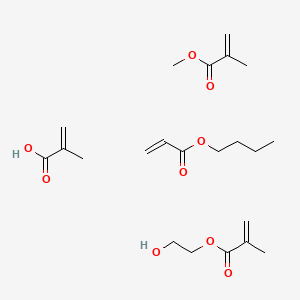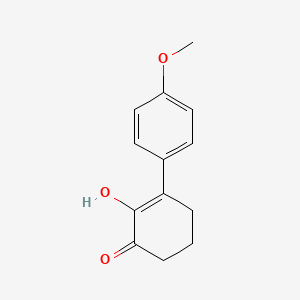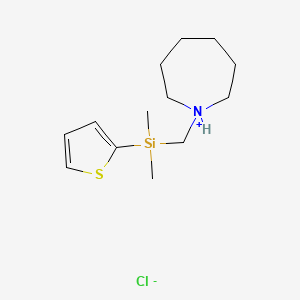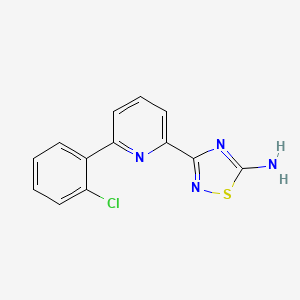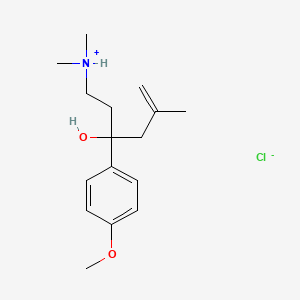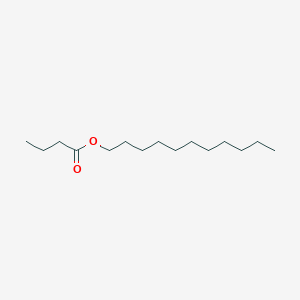
Tetramethylcyclopropene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetramethylcyclopropene is a chemical compound with the molecular formula C₇H₁₂. It is a cyclopropene derivative characterized by the presence of four methyl groups attached to the cyclopropene ring. This compound is of interest due to its unique structural features and reactivity, making it a subject of study in various fields of chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetramethylcyclopropene can be synthesized through several methods. One common approach involves the reaction of tetramethylcyclopropane with a strong base, such as sodium amide, to induce dehydrohalogenation. This reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Tetramethylcyclopropene undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of tetramethylcyclopropane.
Substitution: Halogenation reactions with chlorine or bromine can introduce halogen atoms into the molecule, forming halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or ozone in an organic solvent.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Chlorine or bromine gas in the presence of a radical initiator like UV light.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Tetramethylcyclopropane.
Substitution: Halogenated this compound derivatives.
Aplicaciones Científicas De Investigación
Tetramethylcyclopropene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex polycyclic structures.
Biology: Its derivatives are studied for their potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of tetramethylcyclopropene involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, thereby exerting biological effects. The specific pathways and targets depend on the nature of the substituents and the reaction conditions.
Comparación Con Compuestos Similares
Cyclopropane: A simpler analog with no methyl groups.
Tetramethylcyclopropane: A fully saturated analog.
Cyclopropene: The parent compound without methyl groups.
Uniqueness: Tetramethylcyclopropene is unique due to the presence of four methyl groups, which confer distinct steric and electronic properties. These properties influence its reactivity and make it a valuable compound for studying the effects of methyl substitution on cyclopropene chemistry.
Propiedades
Número CAS |
26385-95-5 |
|---|---|
Fórmula molecular |
C7H12 |
Peso molecular |
96.17 g/mol |
Nombre IUPAC |
1,2,3,3-tetramethylcyclopropene |
InChI |
InChI=1S/C7H12/c1-5-6(2)7(5,3)4/h1-4H3 |
Clave InChI |
ONAPRVZODHCPOU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C1(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



